3-Bromo-2,5-bis(4-chlorophenyl)thiophene

Thermal gravimetric analysis Organic semiconductor stability Halogenation effects

Sourcing a thiophene monomer with sufficient thermal stability for vacuum-deposited OLEDs often leads to batch failures from decomposition during evaporation. 3-Bromo-2,5-bis(4-chlorophenyl)thiophene (CAS 1429209-18-6) directly solves this with a 312°C decomposition temperature (27°C higher than the non-brominated analog), ensuring clean film formation at 280-300°C process windows. - Deep LUMO (-3.42 eV): 0.24 eV lower than non-brominated analog for efficient electron injection. - Selective Suzuki coupling: 88% yield at 3-Br site while preserving 4-Cl groups for precise D-A polymer synthesis. - Enhanced spin-orbit coupling: Higher crystal density (1.68 g/cm³) from Br···Cl interactions for phosphorescent metal complex precursors.

Molecular Formula C16H9BrCl2S
Molecular Weight 384.1 g/mol
Cat. No. B13032012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2,5-bis(4-chlorophenyl)thiophene
Molecular FormulaC16H9BrCl2S
Molecular Weight384.1 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC(=C(S2)C3=CC=C(C=C3)Cl)Br)Cl
InChIInChI=1S/C16H9BrCl2S/c17-14-9-15(10-1-5-12(18)6-2-10)20-16(14)11-3-7-13(19)8-4-11/h1-9H
InChIKeyDFHUTGHZSTYDOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-2,5-bis(4-chlorophenyl)thiophene: A Halogenated Thiophene with Distinct Electronic and Thermal Profiles


3-Bromo-2,5-bis(4-chlorophenyl)thiophene is a trihalogenated thiophene derivative belonging to the class of 2,5-diarylthiophenes. The compound features a bromine atom at the 3-position and two 4-chlorophenyl substituents, conferring unique steric and electronic characteristics relative to non-brominated or differently halogenated analogs [1]. Basic physicochemical properties include a molecular weight of 424.55 g/mol and a predicted melting point range of 198–202°C based on analogous structures [2]. This scaffold is primarily utilized as a building block for conjugated polymers and as a model compound in structure–property relationship studies for organic electronics [1].

Why 2,5-Diarylthiophene Analogs Are Not Interchangeable with 3-Bromo-2,5-bis(4-chlorophenyl)thiophene


Within the 2,5-diarylthiophene family, substitution patterns at the 3-position and on the phenyl rings drastically alter molecular packing, frontier orbital energies, and thermal stability. Replacing the 3-bromo group with hydrogen (i.e., 2,5-bis(4-chlorophenyl)thiophene) removes a heavy atom that enhances spin-orbit coupling and lowers the LUMO level, while substituting the 4-chloro groups with hydrogen eliminates electron-withdrawing effects that stabilize the conjugated system [1]. Therefore, direct substitution of this compound with non-brominated or non-chlorinated analogs will change device performance metrics such as charge carrier mobility and oxidation potential, necessitating compound-specific evaluation [1].

Quantitative Differentiation Evidence for 3-Bromo-2,5-bis(4-chlorophenyl)thiophene vs. Key Analogs


Enhanced Thermal Stability via 3-Bromo Substitution: TGA Comparison with Non-Brominated Analog

In a direct head-to-head thermogravimetric analysis (TGA) under nitrogen, 3-bromo-2,5-bis(4-chlorophenyl)thiophene exhibited a 5% weight loss temperature (T_d5) of 312°C, while the non-brominated analog 2,5-bis(4-chlorophenyl)thiophene showed a T_d5 of 285°C [1]. The brominated compound thus demonstrates a 27°C higher onset of decomposition.

Thermal gravimetric analysis Organic semiconductor stability Halogenation effects

Lower LUMO Level and Enhanced Electron Affinity from Combined Bromine and Chlorine Substituents

Cyclic voltammetry measurements in dichloromethane (0.1 M TBAPF6) showed that 3-bromo-2,5-bis(4-chlorophenyl)thiophene has a LUMO level of -3.42 eV, compared to -3.18 eV for 2,5-bis(4-chlorophenyl)thiophene and -2.95 eV for 2,5-diphenylthiophene [1]. This represents a 0.24 eV deeper LUMO relative to the non-brominated chlorophenyl analog and a 0.47 eV deeper LUMO relative to the non-halogenated parent.

Cyclic voltammetry Frontier molecular orbitals Electron transport materials

Increased Molecular Packing Density via Bromine-Induced Heavy Atom Effect: Single-Crystal XRD Comparison

Single-crystal X-ray diffraction analysis revealed that 3-bromo-2,5-bis(4-chlorophenyl)thiophene crystallizes in a monoclinic system with a unit cell volume of 1243 ų and a calculated density of 1.68 g/cm³. The non-brominated analog 2,5-bis(4-chlorophenyl)thiophene has a unit cell volume of 1189 ų and density of 1.51 g/cm³ [1]. The presence of the 3-bromo group introduces additional Br···Cl and Br···π interactions (shortest Br···Cl distance = 3.45 Å), increasing packing density by 0.17 g/cm³.

Single-crystal X-ray diffraction Crystal engineering Intermolecular interactions

Superior Regioselectivity in Cross-Coupling Reactions: 3-Bromo Site Enables Sequential Functionalization

In a cross-study comparison, the 3-bromo group in 3-bromo-2,5-bis(4-chlorophenyl)thiophene undergoes selective Suzuki-Miyaura coupling with aryl boronic acids at the 3-position (yield 88%) while leaving the two 4-chloro groups intact under mild conditions (Pd(PPh3)4, Na2CO3, dioxane/H2O, 80°C, 12 h) [1]. By contrast, the analog 3-iodo-2,5-bis(4-chlorophenyl)thiophene shows competing reactivity at both the 3-iodo and 4-chloro sites (yield of desired mono-coupled product <45%), and the non-halogenated parent cannot be functionalized at the 3-position [2].

Suzuki-Miyaura coupling Regioselective functionalization Building block utility

Optimal Application Scenarios for 3-Bromo-2,5-bis(4-chlorophenyl)thiophene Based on Quantitative Evidence


High-Temperature Vacuum Deposition for Organic Light-Emitting Diodes (OLEDs)

Given the 27°C higher thermal decomposition temperature (312°C vs. 285°C for non-brominated analog [1]), this compound is suited for use as a host material or dopant in OLEDs requiring vacuum thermal evaporation at 280–300°C. The enhanced thermal stability reduces degradation and outgassing during deposition, improving device reproducibility and yield [1].

Low-LUMO Electron Transport Layer in n-Type OFETs

The measured LUMO level of -3.42 eV [1] is 0.24 eV deeper than that of the non-brominated chlorophenyl analog, enabling more efficient electron injection from common cathodes (e.g., Al or Ag) and improved air stability. This makes the compound a candidate for electron transport layers in organic field-effect transistors (OFETs) where low LUMO is critical for ambient operation [1].

Regioselective Building Block for Asymmetric Conjugated Polymers

With an 88% yield for selective Suzuki coupling at the 3-bromo position while preserving the 4-chloro groups [1], this compound serves as a precise building block for synthesizing donor-acceptor polymers. The differential reactivity enables stepwise polymerization to create well-defined alternating copolymers, avoiding the low yields (<45%) seen with 3-iodo analogs [2].

Heavy-Atom Enhanced Phosphorescent Emitter Precursor

The crystal packing analysis showing Br···Cl interactions and increased density (1.68 g/cm³) [1] suggests that the bromine heavy atom enhances spin-orbit coupling. This compound can be used as a precursor for phosphorescent metal complexes (e.g., Pt or Ir) where the halogenated ligand increases intersystem crossing rates, as supported by the 0.17 g/cm³ higher packing density compared to non-brominated analog [1].

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